
1-benzofuran-3-sulfonyl chloride
Overview
Description
1-benzofuran-3-sulfonyl chloride is an organic compound characterized by a benzofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is a white to light yellow solid and is primarily used in organic synthesis as a reagent for the preparation of various derivatives. It is also employed as an intermediate in dye synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzofuran-3-sulfonyl chloride is typically synthesized through the reaction of benzofuran with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the benzofuran ring. The general reaction scheme is as follows:
Benzofuran+Chlorosulfonic Acid→1-benzofuran-3-sulfonyl chloride+HCl
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-benzofuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
1-benzofuran-3-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 1-benzofuran-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form sulfonamide, sulfonate ester, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Benzothiophene-3-sulfonyl chloride: Contains a sulfur atom in place of the oxygen atom in the benzofuran ring.
Naphthofuran-3-sulfonyl chloride: Contains an additional fused benzene ring.
Uniqueness
1-benzofuran-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the sulfonyl chloride group at the 3-position of the benzofuran ring allows for selective reactions and the formation of unique derivatives that are not easily accessible from other similar compounds .
Biological Activity
1-Benzofuran-3-sulfonyl chloride is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
This compound is characterized by its unique structure, which includes a benzofuran moiety and a sulfonyl chloride functional group. This combination imparts distinct chemical reactivity, making it suitable for various synthetic applications in drug development.
The biological activity of this compound has been linked to its ability to interact with specific molecular targets within biological systems. Notably, studies indicate that it may inhibit the enzymatic activity of human kallikrein-related peptidases (KLKs), which are involved in various physiological processes including inflammation and cancer progression . The inhibition of KLKs can lead to therapeutic effects in conditions where these enzymes are dysregulated.
Inhibition of Kallikrein-Related Peptidases
A significant body of research has focused on the inhibitory effects of this compound on KLKs. For instance, a study demonstrated that this compound effectively inhibits KLK5 and KLK7, which are implicated in skin disorders and cancer metastasis. The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access and subsequent enzymatic activity .
Activation of NKT Cells
Another area of interest is the activation of natural killer T (NKT) cells. Research has shown that benzofuran sulfonates, including derivatives of this compound, can activate type II NKT cells through CD1d-restricted pathways. This activation is significant as it may play a role in immune responses against tumors and infections . The study highlights how these compounds can enhance the immune response by promoting the proliferation and activation of NKT cells.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Therapeutic Implications
The ability of this compound to inhibit KLKs suggests its potential as a therapeutic agent in treating conditions such as skin disorders, cancer, and inflammatory diseases. Furthermore, its role in activating NKT cells indicates possible applications in immunotherapy, particularly for enhancing anti-tumor immunity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-benzofuran-3-sulfonyl chloride, and what key reaction parameters require optimization?
- Methodology : Synthesis typically involves sulfonation/chlorination of benzofuran derivatives. For example, benzene sulfonyl chloride analogs are synthesized via reaction of sulfonic acid precursors with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions . Key parameters include temperature control (0–5°C to avoid side reactions), solvent selection (e.g., dichloromethane or chloroform for inertness), and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the benzofuran core and sulfonyl chloride group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% threshold for research-grade material) .
Q. What are the common applications of this compound in medicinal chemistry?
- Methodology : Used as a sulfonylation reagent to modify amines, alcohols, or thiols in drug candidates. For example, it introduces sulfonamide groups into bioactive molecules to enhance metabolic stability or binding affinity . Reaction protocols often employ base catalysts (e.g., triethylamine) in aprotic solvents at room temperature .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for sulfonylated derivatives?
- Methodology :
- 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals in complex derivatives .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR vibrational modes for comparison with experimental data .
- X-ray Crystallography : Definitive structural confirmation if single crystals are obtainable .
Q. What strategies mitigate thermal instability during reactions involving this compound?
- Methodology :
- Low-Temperature Conditions : Maintain reactions at –20°C to slow decomposition .
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) or moisture scavengers (e.g., molecular sieves) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent hydrolysis .
Q. How can researchers optimize regioselectivity in sulfonylation reactions using this reagent?
- Methodology :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfonyl chloride group .
- Catalytic Systems : Lewis acids (e.g., ZnCl₂) or directing groups on substrates to guide sulfonylation to specific sites .
Q. What advanced purification techniques address trace impurities from incomplete chlorination?
- Methodology :
- Fluorometric Detection : Tag impurities with fluorescent probes for selective removal .
- Ion-Exchange Chromatography : Separate sulfonic acid byproducts from the target compound .
Q. Contradiction Analysis & Troubleshooting
Q. How to address conflicting reactivity data in sulfonylation reactions across literature studies?
- Methodology :
- Systematic Reproducibility Checks : Control variables like solvent grade, reagent moisture content, and reaction scale .
- Kinetic Studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify side pathways .
Q. Why do some synthetic protocols report low yields despite high purity starting materials?
- Methodology :
- Byproduct Trapping : Add scavengers (e.g., polymer-bound amines) to sequester HCl generated during reactions, preventing acid-catalyzed degradation .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics to reduce exposure to destabilizing conditions .
Q. Research Design & Data Interpretation
Q. How to design experiments to probe the electrophilic reactivity of this compound?
- Methodology :
- Competitive Kinetic Studies : Compare reaction rates with substituted nucleophiles (e.g., aniline vs. p-nitroaniline) to quantify electronic effects .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace hydrolysis pathways .
Q. What computational tools predict the bioactivity of sulfonylated derivatives?
- Methodology :
Properties
IUPAC Name |
1-benzofuran-3-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDUPXNJBYSRDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051942-46-1 | |
Record name | 1-benzofuran-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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